molecular formula C17H25NO2 B1202300 3-(1-Piperidinyl)-1-(4-propan-2-yloxyphenyl)-1-propanone

3-(1-Piperidinyl)-1-(4-propan-2-yloxyphenyl)-1-propanone

Cat. No. B1202300
M. Wt: 275.4 g/mol
InChI Key: ZHTPWMDZZZQREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-piperidinyl)-1-(4-propan-2-yloxyphenyl)-1-propanone is an aromatic ketone.

Scientific Research Applications

  • Crystal Polymorphism of Local Anaesthetic Drugs :

    • Falicaine hydrochloride (a homologous drug to 3-(1-Piperidinyl)-1-(4-propan-2-yloxyphenyl)-1-propanone) has been characterized using various analytical methods, including thermal analysis, vibrational spectroscopy, and solid-state NMR. This research contributes to understanding the thermodynamic stability and crystalline forms of such compounds (Schmidt, 2005).
  • Neuroleptic Pharmacophore Studies :

    • Investigations into neuroleptic activity have identified the phenyl-4-piperidinylmethanone moiety as a neuroleptic pharmacophore. This suggests potential applications in the development of neuroleptic agents, an important class of drugs used in psychiatry (Boswell et al., 1978).
  • Mannich Base Derivatives and DNA Interaction :

    • Mannich base derivatives containing aromatic/heteroaromatic propanone structures have been synthesized and their interaction with double-stranded DNA has been studied. Such compounds could have implications in the development of DNA-targeted therapeutic agents (Istanbullu et al., 2017).
  • Anticancer Potential of Piperidinyl-1,3,4-Oxadiazole Hybrids :

    • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. This research contributes to the development of new potential therapeutic agents in oncology (Rehman et al., 2018).
  • Development of Acetylcholinesterase Inhibitors :

    • Compounds designed as acetylcholinesterase inhibitors, based on the structure of 3-(1-Piperidinyl)-1-(4-propan-2-yloxyphenyl)-1-propanone, have shown potential in treating cognitive impairments caused by chronic cerebral ischemia (Xu et al., 2002).

properties

Product Name

3-(1-Piperidinyl)-1-(4-propan-2-yloxyphenyl)-1-propanone

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

3-piperidin-1-yl-1-(4-propan-2-yloxyphenyl)propan-1-one

InChI

InChI=1S/C17H25NO2/c1-14(2)20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18/h6-9,14H,3-5,10-13H2,1-2H3

InChI Key

ZHTPWMDZZZQREU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)CCN2CCCCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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